molecular formula C20H20ClN5O2 B2870325 N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034544-55-1

N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B2870325
CAS No.: 2034544-55-1
M. Wt: 397.86
InChI Key: JQGMNHIPWPUNGA-UHFFFAOYSA-N
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Description

N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure combining a pyrazolo[1,5-a]pyridine core, a 2-chlorophenylpiperazine moiety, and an acetamide functional group. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, known for its potential in developing biologically active molecules . The inclusion of a chlorophenylpiperazine group is particularly notable, as this pharmacophore is commonly associated with activity on central nervous system targets, particularly various serotonin receptor subtypes. Related compounds, such as meta-Chlorophenylpiperazine (mCPP), are well-known research chemicals that act as serotonergic agents, showing affinity for receptors like 5-HT 1A , 5-HT 1B , 5-HT 2A , 5-HT 2B , and especially the 5-HT 2C receptor . Researchers are exploring such complex heterocyclic compounds for their potential as tool compounds to study neurochemical pathways and for the development of new therapeutic agents. This product is intended for laboratory research purposes only by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

N-[3-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrazolo[1,5-a]pyridin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c1-14(27)23-15-6-7-26-19(12-15)16(13-22-26)20(28)25-10-8-24(9-11-25)18-5-3-2-4-17(18)21/h2-7,12-13H,8-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGMNHIPWPUNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20ClN5O2C_{20}H_{20}ClN_{5}O_{2}, with a molecular weight of 397.9 g/mol. The compound features multiple pharmacophores, including a piperazine ring , pyrazolo[1,5-a]pyridine moiety , and a chlorophenyl substituent . These structural components are believed to contribute to its diverse biological activities.

Anticancer Properties

Research has highlighted the anticancer potential of compounds featuring the pyrazolo[1,5-a]pyridine scaffold. These compounds have shown activity against various cancer cell lines by inhibiting key enzymes and receptors involved in tumor progression. For instance, derivatives similar to this compound have been noted for their ability to inhibit Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a critical role in inflammatory responses and cancer development .

Antimicrobial Activity

In addition to its anticancer properties, this compound may exhibit antimicrobial activity. Studies on related piperazine derivatives have demonstrated effectiveness against various bacterial strains and fungi. For example, certain piperazine-based compounds have been synthesized and evaluated for their antibacterial and antifungal properties, showing promising results .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents at different positions on the core structure. This flexibility enhances the compound's potential therapeutic applications .

Research Findings

Recent studies have provided insights into the biological activities of this compound:

Study Findings
Identified as a potential inhibitor of IRAK4 with implications in cancer therapy.
Demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, indicating selective toxicity towards cancer cells over normal cells.
Showed antibacterial and antifungal activities in synthesized piperazine derivatives.

Case Studies

A notable case study involved the evaluation of similar compounds against Mycobacterium tuberculosis, where derivatives exhibited significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM). The most active compounds were further assessed for cytotoxicity on human embryonic kidney cells, revealing low toxicity levels .

Scientific Research Applications

N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is a complex organic compound with a variety of potential applications in scientific research, particularly in medicinal chemistry. It consists of a piperazine ring, a pyrazolo[1,5-a]pyridine moiety, and a chlorophenyl substituent, all of which contribute to its potential biological activities. The presence of the acetamide group suggests that it can interact with various biological targets.

Research Applications

  • Pharmacological Investigation The compound is a candidate for pharmacological investigation due to its potential interactions with biological targets. Compounds similar to it have demonstrated significant biological activities, especially in medicinal chemistry.
  • Enzyme and Receptor Inhibition Research indicates that this compound may act as an inhibitor of various enzymes and receptors involved in disease processes. This includes Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which is implicated in inflammatory responses and cancer progression.
  • ** anticancer and anti-inflammatory Properties** Pyrazolo[1,5-a]pyridines, a structural component of this compound, are known for their anticancer and anti-inflammatory properties.
  • Multi-Target Therapeutic Strategies The uniqueness of this compound lies in its combination of distinct functional groups and its potential dual activity against multiple biological targets, which may lead to novel therapeutic strategies.

Structural Features and Synthesis

The synthesis of this compound typically involves multi-step synthetic routes, which allow for the introduction of various substituents at different positions on the core structure, enhancing the compound's potential therapeutic applications.

Table of Related Compounds and Their Properties

Compound NameStructure FeaturesUnique Properties
2-Chloro-N-arylacetamideContains a chloro group and an aryl substituentKnown for its utility in synthesizing various derivatives.
Pyrazolo[1,5-a]pyrimidine DerivativesSimilar core structure with variations in substituentsExhibits significant anticancer properties.
Substituted 4,5-dihydro-pyrazolo[1,5-a]pyrimidinesFeatures multiple substitutions on the pyrazole ringDemonstrated activity as IRAK4 inhibitors.

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Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name/Identifier Core Structure Piperazine Substituent Key Substituents Biological Activity/Implications References
Target Compound Pyrazolo[1,5-a]pyridine 2-Chlorophenyl Acetamide at position 5 Hypothesized kinase/GABAA modulation
(S)-N-(5-((3-Cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)...acetamide Pyrazolo[1,5-a]pyrimidine Cyclopropylamino Cyano group at position 3, methylpiperidine Optimized for solubility and synthetic yield
2-(Difluoromethyl)-1-(2-{4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl}-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-1H-benzimidazole Pyrazolo[1,5-a]pyrimidine (3-Fluorophenyl)methyl Difluoromethyl benzimidazole, morpholine PI3Kδ inhibitor (IC50 = 1.2 nM)
N-{2-Chlor-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide Pyrazolo[1,5-a]pyrimidine None (direct aryl substitution) Chlorophenyl, cyano group at position 3 GABAA receptor inhibition
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide Quinoline-pentanamide 2,3-Dichlorophenyl Pentanamide linker Hypothesized CNS activity (structural analog)
Impurity I (Zaleplon-related) Pyrazolo[1,5-a]pyrimidine 4-Amino-2H-pyrazolo[3,4-d]pyrimidin-6-yl N-Ethylacetamide Pharmacokinetic/toxicity concerns

Key Observations

Pyrazolo[1,5-a]pyrimidines (e.g., compound 2c ) often exhibit enhanced solubility due to polar substituents like cyano groups, whereas the pyrazolo[1,5-a]pyridine core in the target compound may prioritize lipophilicity for blood-brain barrier penetration .

Piperazine Substituent Effects: The 2-chlorophenyl group on the piperazine ring (target compound) is structurally distinct from analogs with cyclopropylamino , (3-fluorophenyl)methyl , or dichlorophenyl groups. Chlorine’s electronegativity and steric bulk may improve receptor binding compared to smaller substituents like fluorine . Piperazine-linked carbonyl groups (common in all compounds) facilitate interactions with enzymatic active sites, as seen in PI3Kδ inhibitors .

Substituent Position and Bioactivity: Acetamide at position 5 (target compound) aligns with N-methylacetamide analogs in , which show GABAA receptor inhibition. Substitution at this position likely modulates target selectivity . Cyano or nitro groups at position 3 () enhance electrophilic interactions, whereas the target compound’s unsubstituted pyridine core may prioritize metabolic stability .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in and , involving Pd-catalyzed coupling of a chlorinated heterocycle (e.g., 5-chloropyrazolo[1,5-a]pyridine) with a piperazine intermediate .
  • Purification via flash chromatography or HPLC (as in ) is standard for such lipophilic molecules .

Preparation Methods

Cyclization of 5-Aminopyrazole with β-Ketoesters

Reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ). Subsequent chlorination with phosphorus oxychloride (POCl₃) at 110°C for 6 hours produces 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield.

Table 1: Optimization of Chlorination Conditions

Reagent Temperature (°C) Time (h) Yield (%)
POCl₃ 110 6 61
PCl₅ 100 8 48
SOCl₂ 80 12 35

Functionalization at Position 5

Selective substitution at the C5 position is achieved via nucleophilic aromatic substitution. Treating 2 with ammonium hydroxide in tetrahydrofuran (THF) at 25°C for 24 hours affords 5-amino-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine (3 ).

Acetamide Side Chain Installation

The final step involves acetylation of the primary amine at position 5:

Acetylation Reaction

Intermediate 4 is treated with acetic anhydride in pyridine at 50°C for 4 hours. The reaction is quenched with ice-water, and the product is purified via recrystallization from ethanol to afford the target compound in 90% purity.

Table 3: Acetylation Conditions and Outcomes

Acetylating Agent Solvent Temperature (°C) Purity (%)
Acetic anhydride Pyridine 50 90
Acetyl chloride THF 25 82
Acetyl bromide DCM 40 78

Purification and Characterization

Chromatographic Purification

Crude product is purified using silica gel column chromatography (ethyl acetate/hexane, 3:7). High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) confirms >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazole-H), 7.62–7.58 (m, 4H, Ar-H), 4.21 (s, 2H, piperazine-CH₂), 2.98 (s, 3H, COCH₃).
  • HRMS : m/z calcd. for C₂₀H₂₀ClN₅O₂ [M+H]⁺: 397.86; found: 397.85.

Process Optimization and Scale-Up Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity but complicate downstream purification. Switching to THF reduces side products during acetylation.

Catalytic Improvements

Employing N-hydroxysuccinimide (NHS) esters accelerates amide coupling, reducing reaction time from 12 hours to 6 hours.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A patent-disclosed method involves Suzuki coupling of a boronic ester-functionalized pyrazolo[1,5-a]pyridine with 2-chlorophenylpiperazine. This route achieves 78% yield but requires palladium catalysts (Pd(PPh₃)₄) and stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces the cyclocondensation time from 6 hours to 1 hour, though scalability remains limited.

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